molecular formula C14H17N3O3S B2971549 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1005942-17-5

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2971549
CAS No.: 1005942-17-5
M. Wt: 307.37
InChI Key: LWXNBMQYRKQFLZ-PEZBUJJGSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The presence of an acetamido group and a methoxyethyl group suggests that it might have different properties compared to the parent compound.

Scientific Research Applications

Structure-Activity Relationships

The exploration of structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, has been a significant area of research. For instance, investigations into various 6,5-heterocycles aim to improve metabolic stability, highlighting the importance of the chemical framework surrounding the core molecule for its biological activity and metabolic fate (Stec et al., 2011).

Crystal Structures and Chemical Synthesis

Research on the crystal structures of related compounds, such as (oxothiazolidin-2-ylidene)acetamides, provides foundational knowledge for understanding the molecular conformation and potential reactivity of similar chemical entities (Galushchinskiy, Slepukhin, & Obydennov, 2017). Additionally, synthetic routes to similar compounds offer insights into the chemical manipulation and potential applications of this molecule in creating derivatives with targeted biological activities.

Photophysical Properties

Investigations into the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl)acetamide crystals provide insights into the molecular interactions and properties that could influence the application of similar compounds in materials science or photodynamic therapy (Balijapalli et al., 2017).

Molecular Modelling and Enzyme Inhibition

The design and synthesis of 3-acetamido-4-methyl benzoic acid derivatives, inspired by similar molecules, for the inhibition of protein tyrosine phosphatase 1B (PTP1B) incorporate molecular modelling studies to understand the interactions governing the binding mode within the enzyme's active site. This approach indicates the potential of such compounds in therapeutic applications (Rakse et al., 2013).

Ligand-Protein Interactions

Further research includes the study of ligand-protein interactions and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs. These studies are crucial for understanding how similar compounds interact with biological targets and their potential utility in photovoltaic applications (Mary et al., 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, as some related compounds have shown potential as therapeutic agents .

Properties

IUPAC Name

N-[2-acetylimino-3-(2-methoxyethyl)-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9(18)15-11-4-5-12-13(8-11)21-14(16-10(2)19)17(12)6-7-20-3/h4-5,8H,6-7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXNBMQYRKQFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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